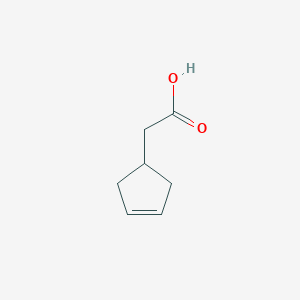

(Cyclopent-3-en-1-yl)acetic acid

Descripción general

Descripción

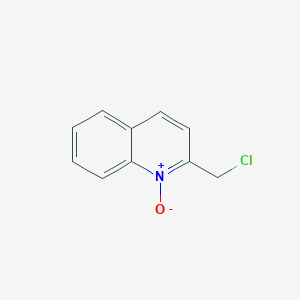

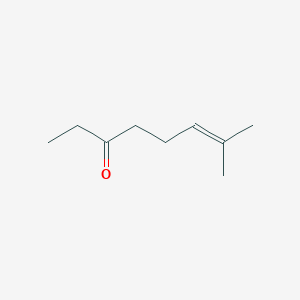

“(Cyclopent-3-en-1-yl)acetic acid” is a bicyclic carboxylic acid. It has a molecular weight of 126.16 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of compounds related to “(Cyclopent-3-en-1-yl)acetic acid” has been reported in the literature. For instance, a series of cyclopent-3-en-1-ylmethylamines bearing one, two, or three methyl substituents at the C2, C3, C4, or C(alpha) positions were accessed by ring-closing metatheses of alpha,alpha-diallylacetonitrile (or methallyl variants) and alpha,alpha-diallylacetone followed by hydride reductions or reductive amination .Molecular Structure Analysis

The molecular formula of “(Cyclopent-3-en-1-yl)acetic acid” is C7H10O2 . The InChI code and key are also available .Physical And Chemical Properties Analysis

“(Cyclopent-3-en-1-yl)acetic acid” is a liquid at room temperature . Its melting point is 51-52°C .Aplicaciones Científicas De Investigación

Synthesis of Alepraic Acid

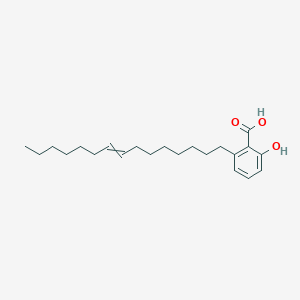

Alepraic acid, a homologous series member of cyclopentenyl fatty acids, is synthesized using (R)-(+)-2-(Cyclopent-2-en-1-yl)acetic acid, derived from a racemic mixture. This process demonstrates the application of (Cyclopent-3-en-1-yl)acetic acid in complex organic synthesis and its importance in the creation of novel compounds (Abdel-Moety & Mangold, 1980).

Isolation from Fungi

Cyclopentanoidal fatty acids, resembling jasmonic acid, have been isolated from the fungus Botryodiplodia theobromae. Among these, compounds structurally similar to (Cyclopent-3-en-1-yl)acetic acid were identified, indicating its presence in natural sources and its potential role in biological systems (Miersch et al., 1989).

Enzymatic Hydrolysis Studies

In research focusing on the kinetic resolution of 3-nitro-cyclopent(or hex)-2-en-1-yl acetates, (Cyclopent-3-en-1-yl)acetic acid was used. This study involving enzymatic hydrolysis with Pseudomonas cepacia lipase highlights its role in understanding enzyme-substrate interactions and stereoselectivity in chemical processes (Doussot et al., 2000).

Catalytic Reactions

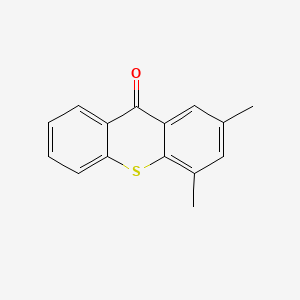

The compound has been utilized in catalytic reactions, specifically in the context of enantioselective cyclizations. This includes its use in the synthesis of densely functionalized cyclopentenones, which are important synthetic intermediates. The research demonstrates its utility in catalysis, particularly in reactions involving acetic acid and chiral N-heterocyclic carbenes (Liu et al., 2012).

Synthesis of Bioactive Compounds

(Cyclopent-3-en-1-yl)acetic acid has been used in the synthesis of bioactive compounds, such as amino acid Schiff base ligands, which are important in the development of new drugs and therapeutic agents. This showcases its role in medicinal chemistry and drug development (Ikram et al., 2015).

Propiedades

IUPAC Name |

2-cyclopent-3-en-1-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h1-2,6H,3-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUKIQPNVRSFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551469 | |

| Record name | (Cyclopent-3-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

767-03-3 | |

| Record name | (Cyclopent-3-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B3057035.png)

![Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B3057046.png)